molecular formula C22H23NO6 B12150075 4-methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12150075
M. Wt: 397.4 g/mol
InChI Key: FPJOGHCTJRPMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chromeno-oxazinone derivative belongs to a class of heterocyclic compounds characterized by fused coumarin and oxazine rings. Its structure includes a 3,4,5-trimethoxybenzyl substituent at position 9 and a methyl group at position 4 (Figure 1).

  • Synthesis: Likely synthesized via aminomethylation of hydroxylated isoflavones with amino alcohols and formaldehyde, as described for analogs in and .
  • Tautomerization: The presence of hemi-aminal moieties may lead to tautomeric equilibria influenced by solvent polarity and substituent electronic effects .

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

4-methyl-9-[(3,4,5-trimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H23NO6/c1-13-7-20(24)29-21-15(13)5-6-17-16(21)11-23(12-28-17)10-14-8-18(25-2)22(27-4)19(9-14)26-3/h5-9H,10-12H2,1-4H3

InChI Key

FPJOGHCTJRPMON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an intermediate, which is then cyclized under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

4-methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s 3,4,5-trimethoxybenzyl group distinguishes it from analogs. Comparisons focus on substituent variations in the chromeno-oxazinone scaffold (Table 1):

Compound Name (Reference) Substituents at Key Positions Molecular Weight Key Structural Features
Target Compound 4-CH₃, 9-(3,4,5-OMe-benzyl) ~432.4* Electron-rich aryl group; steric bulk
4d (n=4) 9-(4-hydroxypentyl), 3-(4-OMe-phenyl) 380.4 Hydroxyalkyl chain; methoxy aryl group
4h (n=4) 9-(4-hydroxypentyl), 2-CF₃ 484.4 Trifluoromethyl group; increased polarity
4a (n=4) 9-(4-hydroxypentyl), 3-(4-OMe-phenyl) 384.1 No methyl at position 4; simpler substituent
9b Propyl at position 4 365.4 Smaller alkyl chain; reduced steric hindrance

*Estimated based on molecular formula (C₂₄H₂₅NO₇).

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., trifluoromethyl in 4h ) reduce solubility but may enhance binding specificity in biological systems.

Physical and Spectral Properties

Data from analogs suggest trends in melting points, spectral signatures, and solubility (Table 2):

Compound (Reference) Melting Point (°C) ¹H NMR (δ, ppm) Key Signals IR (cm⁻¹) Key Absorptions
Target Compound N/A ~6.8–7.2 (Ar-H), ~3.8 (OCH₃), ~2.5 (CH₃) ~1700 (C=O), ~1250 (C-O-C)
4e (n=4) 160–161 6.7–7.3 (Ar-H), 3.7–3.9 (OCH₃) 1720 (C=O), 1240 (C-O-C)
4h (n=4) 164–166 6.6–7.5 (Ar-H), 2.9–3.1 (CF₃) 1735 (C=O), 1150 (C-F)
15a N/A (semi-solid) 4.2–4.5 (ferrocenyl-CH₂), 6.8–7.3 (Ar-H) 1680 (C=O), 1100 (Fe-C)

Insights :

  • Melting Points : Longer hydroxyalkyl chains (e.g., pentyl vs. butyl in 4a vs. 4b ) correlate with higher melting points due to increased van der Waals interactions.
  • ¹H NMR : The target compound’s methoxy protons (~3.8 ppm) align with analogs like 4e , while trifluoromethyl groups in 4h downfield-shift adjacent protons.

Biological Activity

4-Methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the chromeno[8,7-e][1,3]oxazin-2-one class. Its unique chemical structure combines a chromene ring with an oxazine moiety and a trimethoxybenzyl substituent, which may confer significant biological activity. This article explores the compound's biological properties, including its mechanisms of action and potential therapeutic applications.

The molecular formula of the compound is C23H25NO6C_{23}H_{25}NO_6 with a molecular weight of approximately 411.4 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H25NO6C_{23}H_{25}NO_6
Molecular Weight411.4 g/mol
IUPAC Name4-Methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
InChI Key[To be added]
SMILES[To be added]

Antiproliferative Effects

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of 3,4,5-trimethoxyphenyl have shown promising results in inhibiting cell proliferation in MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines.

In one study, triazolylthioacetamides containing the 3,4,5-trimethoxyphenyl moiety demonstrated enhanced antiproliferative effects compared to their parent compounds. Notably, certain derivatives exhibited IC50 values in the nanomolar range against HeLa cells, indicating potent activity .

The biological activity of 4-methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation. Its ability to bind to enzyme active sites can alter metabolic pathways crucial for tumor growth.
  • Antioxidant Activity : The trimethoxybenzyl group is known for its antioxidant properties. This could help mitigate oxidative stress within cells and contribute to its anticancer effects.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at critical checkpoints (e.g., G2/M phase), leading to reduced cell proliferation and increased apoptosis in cancer cells.

Study on Anticancer Activity

A study conducted on a series of triazolylthioacetamides indicated that compounds containing the trimethoxyphenyl group exhibited significant inhibition of tubulin polymerization with IC50 values comparable to established chemotherapeutics like CA-4 (IC50 = 4.2 μM) . This suggests that the chromeno[8,7-e][1,3]oxazin-2-one derivatives could be explored further for their potential as anticancer agents.

Investigation into Mechanisms

Molecular docking studies have provided insights into how these compounds interact with tubulin at the colchicine-binding site. Such interactions are critical for understanding their mechanism of action and optimizing their structure for enhanced efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.